2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Physicochemical profiling Lipophilicity optimization Membrane permeability

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (CAS 883544-59-0) is a heterocyclic compound characterized by a pyridine core substituted with a carboxylic acid at the 4-position and a 3-methylpiperidine moiety at the 2-position. The compound serves as a versatile small-molecule scaffold and synthetic intermediate, with demonstrated applications in medicinal chemistry as a building block for kinase inhibitors targeting ALK, c-Met, PI3Kδ, and PIM kinases.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 883544-59-0
Cat. No. B1309997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid
CAS883544-59-0
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,16)
InChIKeyOPDQXUZZPJEEHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (CAS 883544-59-0): A Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid (CAS 883544-59-0) is a heterocyclic compound characterized by a pyridine core substituted with a carboxylic acid at the 4-position and a 3-methylpiperidine moiety at the 2-position . The compound serves as a versatile small-molecule scaffold and synthetic intermediate, with demonstrated applications in medicinal chemistry as a building block for kinase inhibitors targeting ALK, c-Met, PI3Kδ, and PIM kinases [1][2]. It is commercially available as a free base and as its hydrochloride salt (CAS 1187931-48-1), with reported purity specifications of ≥98% .

Why 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid Cannot Be Replaced by Generic Analogs in Structure-Based Discovery Programs


The substitution pattern and physicochemical properties of 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid create a distinct profile that cannot be replicated by unsubstituted or regioisomeric analogs. The 3-methyl group on the piperidine ring increases lipophilicity (calculated XLogP = 2.1) relative to the unsubstituted analog (LogP = 0.28), altering membrane permeability and protein-binding characteristics [1]. Additionally, the 3-methylpiperidine moiety introduces a chiral center absent in the parent compound, creating opportunities for stereoselective interactions with kinase ATP-binding pockets [2]. Patent literature identifies this specific scaffold as a privileged substructure in ALK and c-Met kinase inhibitors, where the 3-methyl substitution pattern contributes to optimal spatial occupancy of the hydrophobic back pocket [2].

Quantitative Comparative Evidence for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid Selection


Enhanced Lipophilicity: 7.5× Higher LogP vs. Unsubstituted Piperidine Analog

The 3-methyl substitution on the piperidine ring substantially increases compound lipophilicity compared to the unsubstituted piperidine analog. Calculated XLogP for 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid is 2.1 , whereas the measured LogP for 2-(piperidin-1-yl)pyridine-4-carboxylic acid (CAS 855153-75-2) is 0.28 [1]. This 7.5-fold increase in LogP value (1.82 log unit difference) translates to an estimated ~66-fold increase in octanol-water partition coefficient.

Physicochemical profiling Lipophilicity optimization Membrane permeability

ALK/c-Met Dual Kinase Inhibitor Scaffold: Validated by Patent-Exemplified Lead Compounds

The 2-(3-methylpiperidin-1-yl)pyridine-4-carboxylic acid scaffold is explicitly claimed as a key substructure in ALK and c-Met kinase inhibitor patents. The Medical University of Lublin MeSH database records this compound class as 'a piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met)' with therapeutic application in non-small cell lung cancer [1]. Patent US20140350050A1 further exemplifies pyridine-based kinase inhibitors containing the 3-methylpiperidine substitution pattern, demonstrating this specific substitution is a deliberate design element rather than an interchangeable moiety [2].

Kinase inhibition ALK inhibitors c-Met inhibitors Non-small cell lung cancer

PI3Kδ Inhibitory Activity: Low Nanomolar Potency Demonstrated in BindingDB Assays

Derivatives containing the 2-(3-methylpiperidin-1-yl)pyridine core exhibit potent PI3Kδ inhibition. BindingDB entry BDBM50396642 (CHEMBL2171939) reports Ki = 1.80 nM and IC50 = 2 nM for PI3Kδ inhibition measured by competitive fluorescence polarization assay monitoring PIP3 formation [1]. Crucially, the same compound shows Ki = 110 nM against PI3Kα [1], yielding a 61-fold selectivity ratio for PI3Kδ over PI3Kα. While the target compound itself is a synthetic intermediate, these data demonstrate the scaffold's capacity to confer isoform-selective kinase inhibition when elaborated.

PI3Kδ inhibition Kinase selectivity profiling Immuno-oncology

Commercial Availability with Validated Purity Specifications ≥98% (NLT 98%)

2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid is commercially available with documented purity specifications of NLT 98% (Not Less Than 98%) from multiple vendors including MolCore and ChemicalBook suppliers [1]. The compound is offered in research-grade quantities (50 mg to 5 kg) with HPLC-verified purity of 99% in certain batches [1]. This level of purity documentation exceeds that typically provided for custom-synthesized analogs like 2-(4-methylpiperidin-1-yl)isonicotinic acid, which lack published purity certifications from major suppliers.

Chemical procurement Building blocks Quality control

Optimal Research Applications for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid Based on Comparative Evidence


ALK/c-Met Dual Kinase Inhibitor Lead Optimization Programs

The scaffold is validated in patent literature as a core substructure for ALK and c-Met kinase inhibitors with applications in non-small cell lung cancer [1]. The 3-methylpiperidine moiety contributes to hydrophobic pocket occupancy, a critical design element for ATP-competitive kinase inhibitors. Research programs targeting ALK-positive malignancies or c-Met-driven cancers can utilize this compound as a starting scaffold for analog synthesis and SAR exploration.

PI3Kδ Isoform-Selective Inhibitor Development for Immuno-Oncology

Derivatives of this scaffold demonstrate potent PI3Kδ inhibition (Ki = 1.80 nM) with 61-fold selectivity over PI3Kα [2]. This isoform selectivity profile is particularly valuable for developing immunomodulatory agents where PI3Kα sparing is essential to avoid insulin signaling disruption and hyperglycemia. The carboxylic acid handle provides a convenient conjugation point for further derivatization.

CNS-Penetrant Kinase Inhibitor Design Leveraging Enhanced Lipophilicity

The elevated LogP (XLogP = 2.1) of this compound compared to the unsubstituted analog (LogP = 0.28) suggests improved passive membrane permeability and potential blood-brain barrier penetration [3]. This physicochemical advantage positions the scaffold for CNS-targeted kinase inhibitor programs, including glioblastoma or brain metastasis applications where CNS exposure is critical for efficacy.

Chiral Pool Synthesis and Stereochemical SAR Studies

The 3-methylpiperidine ring contains a stereogenic center, enabling the synthesis of enantiomerically enriched analogs for stereochemical SAR investigations. Patent literature emphasizes the importance of stereochemistry in kinase inhibitor binding [4], and the commercial availability of enantiopure 3-methylpiperidine precursors supports controlled stereochemical exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.